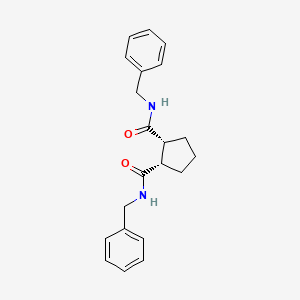![molecular formula C11H16O B590497 4-n-Pentylphenol-[d5] CAS No. 126839-95-0](/img/structure/B590497.png)
4-n-Pentylphenol-[d5]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-n-Pentylphenol-[d5] is a deuterated analog of 4-n-Pentylphenol, a compound characterized by the presence of a phenol group substituted with a pentyl chain at the para position. The deuterium atoms replace the hydrogen atoms in the pentyl chain, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Pentylphenol-[d5] typically involves the deuteration of 4-n-Pentylphenol. This can be achieved through several methods, including:
Catalytic Exchange: Using a deuterium gas atmosphere in the presence of a catalyst such as palladium on carbon, the hydrogen atoms in the pentyl chain are replaced with deuterium atoms.
Chemical Deuteration: This involves the use of deuterated reagents, such as deuterated solvents or deuterated acids, to introduce deuterium atoms into the pentyl chain.
Industrial Production Methods
Industrial production of 4-n-Pentylphenol-[d5] follows similar principles but on a larger scale. The process involves:
Bulk Deuteration: Utilizing large quantities of deuterium gas and catalysts to achieve the desired level of deuteration.
Purification: Post-synthesis, the compound is purified using techniques such as distillation or chromatography to ensure high purity and isotopic enrichment.
化学反応の分析
Types of Reactions
4-n-Pentylphenol-[d5] undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The phenol group can be reduced to form cyclohexanol derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Nitro, sulfonic, and halogenated phenolic compounds.
科学的研究の応用
4-n-Pentylphenol-[d5] is widely used in scientific research due to its isotopic labeling properties. Applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of phenolic compounds.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of phenolic drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of liquid crystals and polymers.
作用機序
The mechanism of action of 4-n-Pentylphenol-[d5] involves its interaction with various molecular targets, primarily through its phenolic group. The deuterium atoms do not significantly alter the chemical reactivity but provide a means to trace the compound in complex biological and chemical systems. The phenolic group can participate in hydrogen bonding, electrophilic aromatic substitution, and other interactions, influencing the compound’s behavior in different environments.
類似化合物との比較
Similar Compounds
4-n-Pentylphenol: The non-deuterated analog, used in similar applications but without the isotopic labeling benefits.
4-tert-Butylphenol: Another phenolic compound with a tert-butyl group, used in different industrial applications.
4-Hexylphenol: Similar structure with a hexyl chain, used in the synthesis of various chemical products.
Uniqueness
4-n-Pentylphenol-[d5] is unique due to its deuterium labeling, which allows for detailed studies in various scientific fields. The presence of deuterium atoms provides a distinct advantage in tracing and analyzing the compound’s behavior, making it invaluable in research applications where isotopic differentiation is crucial.
特性
IUPAC Name |
1,2,4,5-tetradeuterio-3-deuteriooxy-6-pentylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9,12H,2-5H2,1H3/i6D,7D,8D,9D/hD |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPSUQQXTRRSBM-WLWDFMJJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CCCCC)[2H])[2H])O[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S)-4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid](/img/structure/B590415.png)
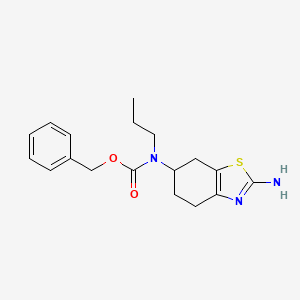

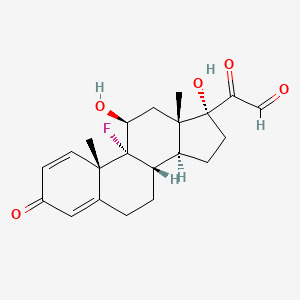
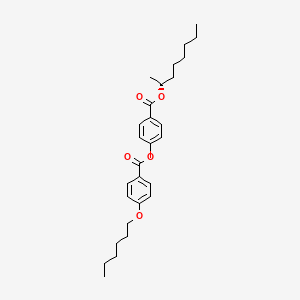
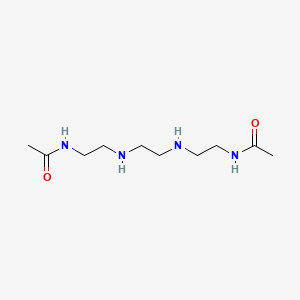
![1H-Furo[4,3,2-DE]phthalazine](/img/structure/B590427.png)
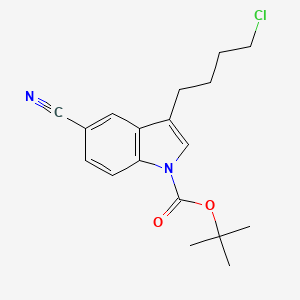
![4-[2-(Aminocarbonyl)hydrazinyl]-2,5-dihydroxy-1H-pyrrole-3-carboxamide](/img/structure/B590429.png)
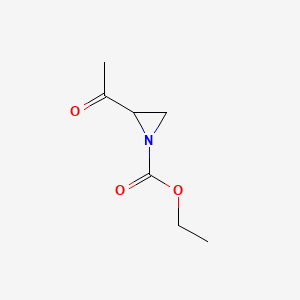
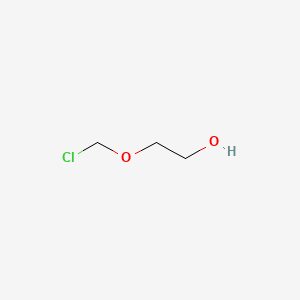
![(1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B590434.png)

